2-Arachidonoylglycerol

Endocannabinoid CB2 receptor G-protein signaling

2-Arachidonoylglycerol (2-AG; CAS 924894-97-3) is the most abundant endogenous ligand for the cannabinoid receptors CB1 and CB2, functioning as a full agonist at both receptor subtypes and playing a central role in the endocannabinoid system (ECS). As an ester of arachidonic acid and glycerol at the sn-2 position, 2-AG serves not only as a key neuromodulator involved in synaptic plasticity, pain, appetite, and inflammation, but also as a reservoir for arachidonic acid, linking it to eicosanoid synthesis and broader lipid signaling pathways.

Molecular Formula C23H38O4
Molecular Weight 386.602
CAS No. 924894-97-3
Cat. No. B593957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Arachidonoylglycerol
CAS924894-97-3
Synonyms2-AG-d8
Molecular FormulaC23H38O4
Molecular Weight386.602
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO
InChIInChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyRCRCTBLIHCHWDZ-FBFLGLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Arachidonoylglycerol (2-AG) for Research: Endogenous Cannabinoid Receptor Agonist & Eicosanoid Precursor


2-Arachidonoylglycerol (2-AG; CAS 924894-97-3) is the most abundant endogenous ligand for the cannabinoid receptors CB1 and CB2, functioning as a full agonist at both receptor subtypes and playing a central role in the endocannabinoid system (ECS) [1]. As an ester of arachidonic acid and glycerol at the sn-2 position, 2-AG serves not only as a key neuromodulator involved in synaptic plasticity, pain, appetite, and inflammation, but also as a reservoir for arachidonic acid, linking it to eicosanoid synthesis and broader lipid signaling pathways [2]. Unlike its more studied counterpart anandamide (AEA), 2-AG is present at significantly higher concentrations in the brain and is characterized by a distinct biosynthetic and metabolic pathway, making it a critical target for understanding ECS physiology and for the development of novel therapeutic strategies [3].

2-Arachidonoylglycerol (2-AG): Why Endocannabinoid Analogs and Synthetic Agonists Cannot Substitute for Native Signaling


While other endocannabinoids like anandamide (AEA) or synthetic agonists such as WIN55,212-2 activate the same CB1/CB2 receptors, they fail to recapitulate the native 2-AG signaling cascade due to fundamental differences in potency, intrinsic efficacy, metabolic regulation, and non-canonical target engagement [1]. Specifically, 2-AG is a full agonist at both CB1 and CB2, whereas AEA is only a partial agonist at CB2; 2-AG is synthesized on-demand via a distinct DAGL-dependent pathway; and its unique metabolic susceptibility to MAGL defines its spatiotemporal signaling profile in vivo [2]. Therefore, using 2-AG is essential for experiments where the objective is to study the endogenous ECS, investigate 2-AG-specific metabolism (MAGL, ABHD6/12), or explore its unique role as a TRPV1 activator and arachidonic acid precursor [3].

Quantitative Differentiation of 2-Arachidonoylglycerol (2-AG): Receptor Pharmacology, Metabolic Stability, and In Vivo Biosynthesis


2-AG vs. Anandamide (AEA): 3-Fold Higher Potency and Full Agonist Activity at Human CB2 Receptor

At the human CB2 receptor (hCB2), 2-AG is a full agonist and is 3-fold more potent than anandamide (AEA) in stimulating GTPγS binding, a direct measure of G-protein activation. In functional assays measuring inhibition of forskolin-stimulated cAMP synthesis, 2-AG acted as a full agonist, whereas AEA was completely ineffective. Critically, AEA acts as a partial agonist at CB2 with only 34% of the maximal efficacy of 2-AG, and its co-incubation actually attenuates 2-AG's activity, demonstrating that these two endogenous ligands are not functionally interchangeable [1].

Endocannabinoid CB2 receptor G-protein signaling Immunomodulation

2-AG vs. Synthetic Cannabinoid Agonists: Lower Potency but Higher Efficacy at Native Hippocampal Synapses

In a direct comparison of cannabinoid agonists on depolarization-evoked [3H]GABA release from mouse hippocampal synaptosomes, 2-AG demonstrated a distinct efficacy/potency profile relative to synthetic agonists. While synthetic agonists (HU-210, CP55,940, WIN55,212-2) were more potent (rank order: HU-210 > CP55,940 > WIN55,212-2 >> 2-AG), 2-AG and THC displayed the greatest efficacy, eliciting near-complete inhibition of GABA release. In contrast, the maximal inhibition achieved by the synthetic agonists did not exceed 40% [1]. This indicates that 2-AG engages the native presynaptic CB1 receptor machinery more effectively to suppress neurotransmitter release.

Neurotransmission GABA release CB1 receptor Synaptic pharmacology

2-AG vs. 1-Arachidonoylglycerol (1-AG): Comparable MAGL Interaction but Distinct Receptor Pharmacology

2-AG and its regioisomer 1-AG interact with monoacylglycerol lipase (MAGL) with similar affinities (IC50 values of 13 μM and 17 μM, respectively) [1], indicating comparable potential as MAGL substrates. However, their functional activities diverge significantly: both isomers activate TRPV1 channels, but the biological relevance and potency at cannabinoid receptors are distinct. 1-AG is often described as the 'more stable regioisomer' [2], and studies suggest it does not share the same CB1/CB2 receptor agonist profile as 2-AG. This distinction is critical for experiments where the specific endogenous ligand 2-AG is the target of investigation, as substitution with the more stable 1-AG would introduce a different pharmacological profile at cannabinoid receptors.

Endocannabinoid metabolism MAGL TRPV1 Isomer-specific activity

2-AG vs. Noladin Ether (2-AG Ether): Superior Receptor Potency vs. Metabolic Stability Trade-Off

Noladin ether (2-AG ether) is a stable analog of 2-AG with a half-life of hours rather than minutes, making it a useful tool for long-term experiments [1]. However, this stability comes at a cost: noladin ether is at least 10-fold less potent than 2-AG in eliciting typical CB1-mediated responses [1]. This trade-off between stability and potency highlights that 2-AG is the preferred choice for experiments requiring high-affinity, high-efficacy engagement of CB1 receptors, particularly in short-term or ex vivo preparations where its rapid metabolism can be controlled by inclusion of MAGL inhibitors.

Endocannabinoid analog CB1 receptor Metabolic stability In vivo pharmacology

2-AG vs. Anandamide (AEA): Distinct Biosynthetic Enzymology (DAGLα-Dependent Synthesis)

The final enzymatic step in the synthesis of 2-AG is catalyzed by diacylglycerol lipase α or β (DAGLα or DAGLβ), whereas anandamide (AEA) synthesis relies on N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) [1]. Genetic knockout studies reveal that DAGLα is the predominant enzyme responsible for 2-AG production in the brain; Dagla KO mice exhibit an 80% reduction in brain 2-AG levels and display behavioral phenotypes similar to CB1 receptor knockout mice, underscoring the essential role of this pathway for 2-AG-mediated signaling [2]. This pathway divergence provides a clear rationale for selecting 2-AG over AEA when investigating DAGL-dependent lipid signaling or the specific physiological roles of 2-AG in synaptic plasticity.

Endocannabinoid biosynthesis DAGLα Genetic models Synaptic plasticity

2-AG vs. Anandamide (AEA): Differential Metabolic Regulation by MAGL vs. FAAH

While both 2-AG and AEA are hydrolyzed in vivo, their primary degradation pathways are distinct. 2-AG is predominantly metabolized by monoacylglycerol lipase (MAGL), whereas anandamide is primarily degraded by fatty acid amide hydrolase (FAAH) [1]. This difference is functionally significant: MAGL inhibition leads to a massive accumulation of 2-AG in the brain and subsequent CB1 receptor desensitization, whereas FAAH inhibition elevates AEA without causing receptor desensitization. Consequently, the two endocannabinoids are subject to completely different forms of tonic regulation in vivo, and their levels cannot be used interchangeably as readouts of 'endocannabinoid tone' [2].

Endocannabinoid metabolism MAGL FAAH Enzyme specificity

2-Arachidonoylglycerol (2-AG): Optimal Experimental Use Cases for Research and Drug Discovery


Investigating CB2 Receptor-Mediated Immunomodulation

Given that 2-AG is a full agonist at hCB2 with 3-fold higher potency than anandamide, it is the ligand of choice for studying CB2-mediated effects on immune cell function, cytokine release, and inflammation. Unlike AEA, 2-AG fully activates downstream G-protein signaling and cAMP inhibition, providing a robust and physiologically relevant readout for CB2 receptor pharmacology in vitro and ex vivo [1].

Studying Endogenous Synaptic Plasticity and Neurotransmission

For electrophysiology and neurotransmitter release studies, 2-AG is essential to replicate the high-efficacy suppression of synaptic transmission observed in native tissue. Its superior efficacy compared to synthetic agonists like WIN55,212-2 ensures that experimental outcomes reflect endogenous ECS tone, making it ideal for investigations of depolarization-induced suppression of inhibition/excitation (DSI/DSE) and other forms of synaptic plasticity [2].

Screening and Profiling MAGL Inhibitors

2-AG is the primary endogenous substrate for MAGL. Therefore, any drug discovery program targeting MAGL for therapeutic intervention (e.g., pain, anxiety, neurodegeneration) must use 2-AG as the key biomarker for target engagement. Quantifying changes in 2-AG levels via LC-MS/MS following MAGL inhibition provides a direct, quantitative measure of compound efficacy in cellular and in vivo models [3].

Investigating the DAGLα Biosynthetic Pathway and Eicosanoid Crosstalk

As the major product of DAGLα activity in the brain, 2-AG serves as the primary endpoint for studies focused on this biosynthetic enzyme. Furthermore, as a precursor for arachidonic acid, 2-AG is a critical tool for exploring the crosstalk between the endocannabinoid system and eicosanoid signaling pathways, particularly in the context of neuroinflammation and pain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Arachidonoylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.